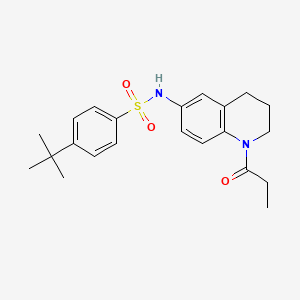

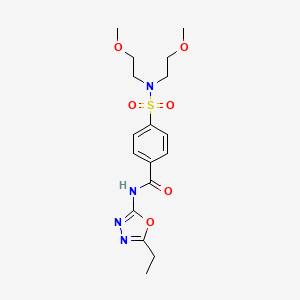

4-tert-butyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compounds with the tetrahydroquinoline structure are often found in various pharmaceuticals and biologically active compounds . The tert-butyl group is a common protecting group in organic synthesis, and benzenesulfonamide is a functional group that appears in some pharmaceutical drugs .

Synthesis Analysis

The synthesis of such compounds usually involves multi-step reactions, including the formation of the tetrahydroquinoline ring, the introduction of the tert-butyl group, and the coupling with benzenesulfonamide . The exact synthesis route can vary depending on the specific substituents on the molecule .Molecular Structure Analysis

The molecular structure of such compounds typically includes a tetrahydroquinoline ring, a tert-butyl group, and a benzenesulfonamide group . The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis

The chemical reactions involving such compounds can vary widely depending on the specific substituents and reaction conditions . They might undergo reactions typical for amines, sulfonamides, and aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on their specific structure . They might exhibit properties typical for aromatic amines, sulfonamides, and compounds with a tert-butyl group .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Sulfonamide derivatives, including tetrahydroquinoline compounds, have been synthesized and evaluated for their antitumor activity. Some novel derivatives demonstrated potent efficacy in vitro, with specific compounds outperforming Doxorubicin, a reference drug, in terms of inhibitory concentration (IC50 values) against certain cancer cell lines (Alqasoumi et al., 2010).

Catalysis and Oxidation

Sulfonamide-substituted iron phthalocyanines have been designed for their solubility, stability, and potential as oxidation catalysts. These compounds facilitate the oxidation of olefins, such as cyclohexene and styrene, into valuable chemical products, demonstrating remarkable stability under oxidative conditions (Işci et al., 2014).

Enzyme Inhibition

Tetrahydroquinoline and sulfonamide moieties have been explored for their inhibitory effects on human carbonic anhydrases, which are enzymes involved in various physiological and pathological processes. Specific compounds have shown significant inhibition and selectivity towards different isoforms of carbonic anhydrase, providing insights into therapeutic applications and drug design (Bruno et al., 2017).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

4-tert-butyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3S/c1-5-21(25)24-14-6-7-16-15-18(10-13-20(16)24)23-28(26,27)19-11-8-17(9-12-19)22(2,3)4/h8-13,15,23H,5-7,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJKFTJDJOJYBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-4-thione](/img/structure/B2920764.png)

![N-(4-chlorophenyl)-2-((7-fluoro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2920766.png)

![N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B2920768.png)

![4-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylmorpholine-2-carboxylic acid](/img/structure/B2920772.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2920777.png)

![[1-(7-methoxy-1,3-benzodioxol-5-yl)-1-[(Z)-2-methylbut-2-enoyl]oxypropan-2-yl] 2,3-dimethyloxirane-2-carboxylate](/img/structure/B2920778.png)

![8-(5-Bromofuran-2-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2920781.png)

![2,3,4,5,6-Pentafluorophenyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzenesulfonate](/img/structure/B2920784.png)